molecular formula C26H26F2N2 B154396 (Z)-Flunarizine CAS No. 693765-11-6

(Z)-Flunarizine

Katalognummer: B154396
CAS-Nummer: 693765-11-6
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: SMANXXCATUTDDT-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flunarizine, a non-selective calcium channel blocker, is widely recognized for its prophylactic efficacy in migraine management and vertigo treatment. It exhibits additional pharmacological activities, including antihistamine effects, serotonin receptor antagonism, and dopamine D2 receptor blockade . Clinically, it is endorsed by the European Federation of Neurological Societies (EFNS) as a first-line migraine preventive therapy . Despite its broad applications, flunarizine’s side-effect profile (e.g., drowsiness, weight gain) and variable evidence quality in modern trials necessitate comparative analyses with similar compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Flunarizine typically involves the reaction of 4-fluorobenzhydryl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Flunarizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

(Z)-Flunarizine exhibits a unique pharmacological profile that includes:

  • Calcium Channel Blockade : It inhibits calcium influx through voltage-gated calcium channels, which is crucial for various cellular functions.
  • Dopamine D2 Receptor Antagonism : This action contributes to its effects on movement disorders and psychiatric conditions.
  • Histamine H1 Receptor Antagonism : This property aids in managing vertigo and migraine.

Migraine Prophylaxis

Flunarizine is widely used for the prevention of migraines. Clinical trials have shown that it significantly reduces the frequency and severity of migraine attacks compared to placebo. A systematic review indicated that flunarizine is at least as effective as other treatments like pizotifen and cinnarizine for migraine prophylaxis .

Study TypeSample SizeTreatment DurationOutcome
Randomized Controlled Trial200 patients12 weeks50% reduction in migraine days
Meta-analysis15 studies1-16 weeksSignificant efficacy in reducing migraine frequency

Cerebrovascular Disorders

Preliminary studies suggest that flunarizine may improve cognitive function in patients with cerebrovascular disorders. Its long half-life allows for once-daily dosing, making it a convenient option for chronic conditions .

Epilepsy Management

Recent research has investigated flunarizine as an add-on therapy for refractory epilepsy. In animal models, it demonstrated significant seizure protection when combined with standard antiepileptic drugs like sodium valproate and lamotrigine .

Treatment GroupDose (mg/kg)Seizure Protection (%)
Sodium Valproate + Flunarizine100-300 + 5-2075%
Lamotrigine + Flunarizine3-12 + 5-2070%

Movement Disorders

While flunarizine is effective in treating certain conditions, it has also been associated with movement disorders, particularly drug-induced parkinsonism. Studies have shown that higher doses and prolonged use increase the risk of developing these side effects .

Case Study: Flunarizine in Migraine Treatment

A retrospective study involving patients with chronic migraines treated with flunarizine showed a marked improvement in quality of life and a reduction in attack frequency after three months of therapy.

Case Study: Flunarizine and Epilepsy

In a clinical trial involving patients with refractory epilepsy, flunarizine was administered alongside standard treatment protocols. The results indicated a significant decrease in seizure frequency among participants receiving the combination therapy compared to those on monotherapy.

Wirkmechanismus

The mechanism of action of (Z)-Flunarizine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated phenyl groups enhance its binding affinity and specificity, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Flunarizine with Similar Compounds

Migraine Prophylaxis Agents

Sodium Valproate

  • Efficacy: Both flunarizine and sodium valproate significantly reduce migraine frequency, duration, and severity.
  • Safety : Flunarizine has fewer metabolic side effects (e.g., weight gain, liver enzyme elevation) compared to sodium valproate, which is associated with teratogenicity and hepatotoxicity .

Zhengtian Capsule (Herbal Formulation)

  • Efficacy: A multi-center, double-blind trial demonstrated non-inferiority of Zhengtian Capsule to flunarizine in responder rates at 12 weeks (P < 0.05) .
  • Mechanistic Differences : Zhengtian Capsule modulates brain-gut microbiota interactions, whereas flunarizine primarily targets calcium channels and neurotransmitter receptors .

Acupuncture

  • Neuroimaging Insights : Acupuncture and flunarizine both reduce migraine frequency but differ in brain network modulation. Acupuncture uniquely enhances connectivity in the default mode network (DMN), while flunarizine primarily affects the thalamocortical pathway .

Table 1: Migraine Prophylaxis Agents Compared to Flunarizine

Compound Mechanism of Action Efficacy (Migraine Reduction) Key Side Effects Evidence Level
Flunarizine Ca²⁺ channel blockade, dopamine D2 antagonism 50–60% Drowsiness, weight gain EFNS Level A
Sodium Valproate GABA enhancement, NMDA inhibition 55–65% Teratogenicity, hepatotoxicity EMA Level B
Zhengtian Capsule Brain-gut axis modulation 48–58% Mild gastrointestinal discomfort RCT Level II
Acupuncture Neurovascular regulation 45–55% Minimal (local pain) GRADE 2B

Calcium Channel Blockers

Verapamil

  • Cardiovascular Applications : Both flunarizine and verapamil suppress dofetilide-induced arrhythmias by inhibiting late sodium currents. However, flunarizine uniquely reduces STVLV (short-term variability of left ventricular repolarization), suggesting superior anti-arrhythmic stability .

Cinnarizine

  • Structural Similarity : Cinnarizine shares a diphenylpiperazine backbone with flunarizine but lacks dopamine receptor affinity.
  • Clinical Outcomes: In rat mesenteric arteries, cinnarizine and flunarizine equally inhibit noradrenaline-induced Ca²⁺ influx. However, cinnarizine is less potent in migraine prevention due to poor blood-brain barrier penetration .

Table 2: Calcium Channel Blockers vs. Flunarizine

Compound Selectivity Migraine Efficacy Arrhythmia Suppression BBB Penetration
Flunarizine Non-selective (T/L-type) High High High
Verapamil L-type Moderate Moderate Low
Cinnarizine T-type Low Low Low

Antifungal and Antiviral Agents

Thioridazine and Trifluoperazine

  • Synergy with Fungicides : Flunarizine dihydrochloride (FZ) exhibits synergistic antifungal effects with IPBC (iodopropynyl butylcarbamate) against Trichoderma virens, outperforming thioridazine in cost-efficacy ratios (£12–£50/g) .
  • Antiviral Activity : Flunarizine inhibits TGEV replication (IC₅₀ = 3.2 μM) by disrupting viral entry, while structural analogs like A9 target viral protease activity .

p-Methoxy-Flunarizine (Anti-HCV)

  • Mechanism : Modifies HCV envelope glycoprotein E1/E2, preventing membrane fusion. It shows 10-fold greater potency than flunarizine in HCV inhibition .

Table 3: Antimicrobial Activity Comparison

Compound Target Pathogen IC₅₀/EC₅₀ Primary Mechanism
Flunarizine TGEV, Fungi 3.2 μM (TGEV) Viral entry inhibition
Thioridazine Fungi 8.5 μM Membrane disruption
p-Methoxy-Flunarizine HCV 0.3 μM E1/E2 glycoprotein binding

Novel Structural Analogs

4-Arylpiperidines (SUN N5030)

  • Improved Profile : These derivatives dual-block neuronal Na⁺/Ca²⁺ channels with 1.7-fold greater neuroprotective efficacy than flunarizine in ischemic stroke models. They also exhibit 20-fold lower dopamine D2 receptor affinity, reducing extrapyramidal side effects .

Dibenz[b,e]oxepin Derivatives

  • Hypoxia Protection: Compound No.1-9 from Dainippon Pharma shows 2–3× greater activity than flunarizine in sustaining gasping movements during cerebral hypoxia, attributed to enhanced lipid solubility and mitochondrial stabilization .

Biologische Aktivität

(Z)-Flunarizine, a calcium channel blocker originally developed for migraine prophylaxis, has garnered attention for its diverse biological activities beyond its primary use. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily as a calcium channel blocker , inhibiting voltage-gated calcium channels. This action reduces intracellular calcium levels, affecting various cellular processes including neurotransmitter release and smooth muscle contraction. Additionally, flunarizine exhibits histone deacetylase (HDAC) inhibitory activity , which has implications in cancer therapy and neuroprotection.

HDAC Inhibition

Recent studies have demonstrated that flunarizine can increase histone acetylation in cancer cells, thereby influencing gene expression related to apoptosis and cell cycle regulation. For instance, in non-small cell lung cancer (NSCLC) models, flunarizine was shown to upregulate the pro-apoptotic protein Bim while downregulating the anti-apoptotic protein Bcl-2, enhancing the effectiveness of gefitinib in overcoming drug resistance .

Migraine Prophylaxis

Flunarizine is widely recognized for its efficacy in preventing migraines. Clinical trials have shown that it significantly reduces the frequency and duration of migraine attacks in both children and adults. For example, a study involving 70 children indicated that flunarizine reduced headache frequency compared to placebo . In adults, it has been found to be as effective as other standard treatments like propranolol and topiramate .

Epilepsy Management

Flunarizine has also been investigated as an adjunct therapy for refractory epilepsy. A study using a pentylenetetrazole (PTZ) model demonstrated that flunarizine significantly decreased seizure scores in mice, suggesting its potential to enhance seizure control when combined with other antiepileptic drugs . Clinical trials have reported reductions in seizure frequency among patients treated with flunarizine .

Neurodegenerative Diseases

Recent research indicates that flunarizine may offer neuroprotective benefits in conditions such as spinal muscular atrophy (SMA). It has been shown to reverse cellular changes associated with SMN deficiency and improve motor neuron degeneration in SMA mouse models . The compound enhances the localization of SMN protein within nuclear bodies, potentially mitigating disease progression.

Table 1: Summary of Key Studies on this compound

Study TypePopulation/ModelFindings
Clinical TrialChildren with migrainesSignificant reduction in migraine frequency; effective compared to placebo .
Animal StudyPTZ-induced seizuresDose-dependent decrease in seizure scores; ED50 values established .
Preclinical StudySMA mouse modelsImproved motor neuron survival and function; enhanced SMN localization .
Cancer ResearchNSCLC cell linesInduced apoptosis through HDAC inhibition; enhanced efficacy of gefitinib .

Q & A

Q. What is the molecular mechanism of (Z)-Flunarizine in migraine prophylaxis, and how can its dual-channel activity be experimentally validated?

Basic Research Question
this compound acts as a dual Na⁺/Ca²⁺ (T-type) channel blocker and D2 dopamine receptor antagonist, reducing neuronal hyperexcitability and vasospasm . To validate this mechanism:

  • Methodology : Use patch-clamp electrophysiology to assess T-type Ca²⁺ channel inhibition in neuronal cell lines. For D2 receptor antagonism, perform radioligand binding assays (e.g., using [³H]-spiperone) to measure receptor affinity.
  • Data Support : Pharmacological studies confirm its IC₅₀ values for channel blockade and receptor binding .

Q. What are the key pharmacokinetic parameters of this compound, and how do they influence experimental dosing regimens?

Basic Research Question
Critical pharmacokinetic parameters include:

ParameterValueRelevance
LogP6.865High lipophilicity; predicts blood-brain barrier penetration
PSA6.48 ŲLow polar surface area; supports membrane permeability
SolubilityChloroform-solubleGuides solvent selection for in vitro assays

Methodology : Optimize dosing in animal models using bioavailability studies (e.g., plasma concentration-time curves) and tissue distribution assays.

Q. How can researchers resolve contradictions in clinical trial outcomes when evaluating this compound combinations?

Advanced Research Question
Meta-analyses highlight efficacy discrepancies in combination therapies (e.g., Toutongning + Flunarizine vs. Flunarizine alone) . To address contradictions:

  • Methodology :
    • Apply trial sequential analysis (TSA) to determine if cumulative evidence meets significance thresholds .
    • Use Cochrane Risk of Bias Tool to assess study quality (e.g., randomization, blinding) .
    • Design multi-center RCTs with standardized endpoints (e.g., VAS score reduction, CGRP levels) .

Q. What methodological considerations ensure reproducibility in this compound synthesis and characterization?

Advanced Research Question
For synthetic reproducibility:

  • Methodology :
    • Use HPLC with chiral columns to confirm stereochemical purity (>98% enantiomeric excess) .
    • Characterize new batches via ¹H/¹³C NMR, FT-IR, and mass spectrometry .
    • Report melting point (214–217°C) and solubility profiles to validate consistency .

Q. What efficacy metrics are prioritized in clinical trials of this compound, and how are they statistically validated?

Basic Research Question
Common metrics include:

  • Total Response Rate : Defined as ≥50% reduction in migraine frequency (RR = 1.21, 95% CI: 1.16–1.26) .
  • VAS Score Reduction : Mean decrease of 1.04 points (95% CI: -1.42–-0.66) .
  • Biomarkers : CGRP reduction (-2.22 pg/mL, 95% CI: -3.25–-1.18) .

Methodology : Use mixed-effects models to adjust for inter-study variability and report 95% confidence intervals for robustness .

Q. How should longitudinal studies be designed to evaluate the long-term safety of this compound?

Advanced Research Question
To assess long-term safety (e.g., extrapyramidal symptoms, weight gain):

  • Methodology :
    • Conduct prospective cohort studies with ≥12-month follow-up .
    • Monitor adverse events (ADRs) using standardized scales (e.g., UKU Side Effect Rating Scale) .
    • Include serum Mg²⁺/K⁺ levels to track electrolyte imbalances .

Q. What analytical frameworks are recommended for critically appraising this compound studies with conflicting results?

Advanced Research Question
To evaluate conflicting

  • Methodology :
    • Apply PICO Framework to align study objectives with population, intervention, comparison, and outcomes .
    • Use FINER Criteria to assess feasibility, novelty, and relevance .
    • Engage multi-disciplinary experts to identify confounding variables (e.g., comorbidities, drug interactions) .

Q. How can novel formulations of this compound improve CNS targeting while minimizing peripheral side effects?

Advanced Research Question
Methodology :

  • Develop nanoparticle-based delivery systems to enhance brain bioavailability .
  • Use in vivo PET imaging with radiolabeled this compound to quantify CNS uptake .
  • Compare peripheral vasodilation effects in animal models (e.g., tail-cuff blood pressure measurements) .

Eigenschaften

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.